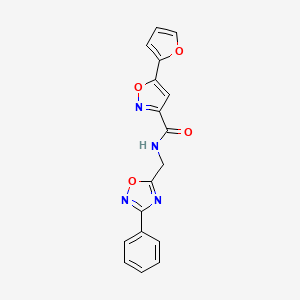![molecular formula C16H21N3O B2742890 N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide CAS No. 1209537-78-9](/img/structure/B2742890.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide, also known as CP-544326, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cyclopropylamino acetic acid derivatives and has been shown to have potent activity against various diseases.
Mechanism of Action
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide acts as a selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide is its potent activity against several types of cancer and neurological disorders. In addition, the synthesis process is relatively simple and has been optimized for high yield and purity. However, one of the limitations of this compound is its potential toxicity, which requires careful monitoring in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide. One potential direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to explore its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and neuroprotective effects of this compound.
Synthesis Methods
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide involves the reaction of 3,5-dimethylphenylamine with ethyl bromoacetate to produce an intermediate, which is then reacted with cyclopropylmethylamine and cyanogen bromide to yield the final product. The synthesis process is relatively simple and has been optimized for high yield and purity.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to have potent activity against several types of cancer, including breast, lung, and prostate cancer. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-6-12(2)8-14(7-11)18-9-15(20)19-16(3,10-17)13-4-5-13/h6-8,13,18H,4-5,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYVBXWNYFMBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(=O)NC(C)(C#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)
![2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2742808.png)
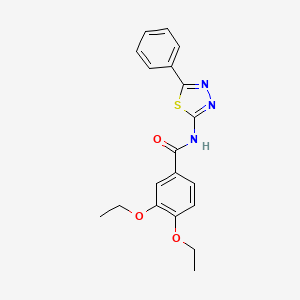

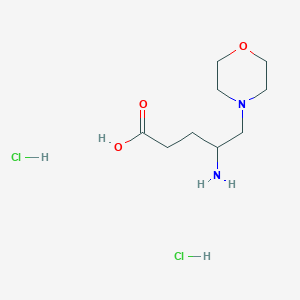
![1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2742817.png)
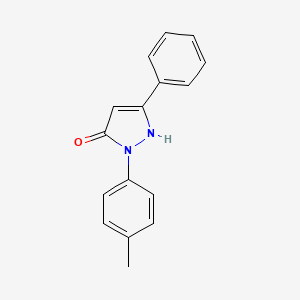

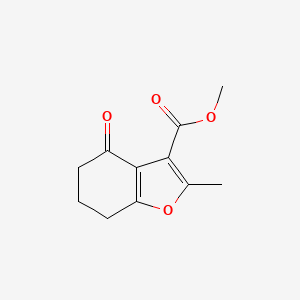
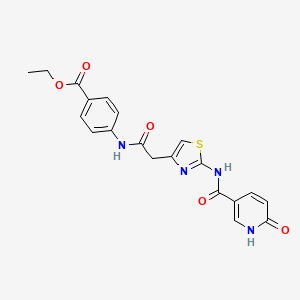
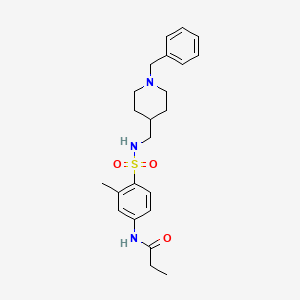
![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)

